n-Butyl pentafluoropropionate

Description

BenchChem offers high-quality n-Butyl pentafluoropropionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Butyl pentafluoropropionate including the price, delivery time, and more detailed information at info@benchchem.com.

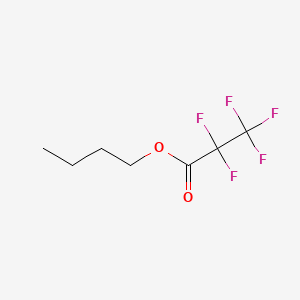

Structure

3D Structure

Properties

IUPAC Name |

butyl 2,2,3,3,3-pentafluoropropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F5O2/c1-2-3-4-14-5(13)6(8,9)7(10,11)12/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTTZBRMOIAYKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501045313 | |

| Record name | Butyl perfluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501045313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680-28-4 | |

| Record name | Butyl perfluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501045313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

n-Butyl Pentafluoropropionate: Structural Characterization and Analytical Applications

Executive Summary

n-Butyl pentafluoropropionate (CAS 680-28-4) is a specialized fluorinated ester utilized primarily in high-resolution gas chromatography (GC) and mass spectrometry (MS).[1] Distinguished by its high volatility relative to non-fluorinated analogs and its electron-capturing properties, it serves as a critical derivative for the trace analysis of n-butanol and as a reference standard in environmental and pharmaceutical toxicology. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and role in analytical method development.

Chemical Identity and Structural Analysis

The introduction of the pentafluoropropionyl moiety significantly alters the electronic and steric profile of the parent ester. Unlike n-butyl propionate, the perfluorinated tail induces a strong inductive effect (

Nomenclature & Identifiers

| Identifier | Value |

| IUPAC Name | Butyl 2,2,3,3,3-pentafluoropropanoate |

| Common Name | n-Butyl pentafluoropropionate |

| CAS Registry Number | 680-28-4 |

| Molecular Formula | C |

| Molecular Weight | 220.14 g/mol |

| SMILES | CCCCOC(=O)C(F)(F)C(F)(F)F |

| InChIKey | DUTTZBRMOIAYKM-UHFFFAOYSA-N |

Structural Diagram

The molecule consists of a lipophilic n-butyl chain esterified to a highly electronegative pentafluoropropionic group.

Figure 1: Structural segmentation of n-butyl pentafluoropropionate highlighting functional moieties responsible for analytical performance.

Physicochemical Properties

The fluorination of the propionyl chain results in a "volatility paradox": despite having a higher molecular weight (220.14 g/mol ) than n-butyl propionate (130.18 g/mol ), n-butyl pentafluoropropionate exhibits a significantly lower boiling point. This is attributed to the low polarizability of fluorine atoms, which disrupts intermolecular dipole-dipole interactions.

| Property | Data | Note |

| Physical State | Liquid | Colorless, volatile |

| Boiling Point | 116–117 °C | At 760 mmHg (Standard Pressure) |

| Melting Point | < -20 °C | Estimated based on homologous series |

| Solubility | Lipophilic | Soluble in Hexane, DCM, Methanol; Insoluble in Water |

| Refractive Index | ~1.32–1.35 | Predicted (Fluorinated compounds typically low |

| Vapor Pressure | High | Significantly higher than non-fluorinated esters |

Synthesis and Manufacturing Protocols

In research and analytical contexts, n-butyl pentafluoropropionate is rarely isolated as a bulk solvent but is synthesized in situ or prepared as a high-purity standard.

Method A: Acylation via Acid Anhydride (Analytical Scale)

This is the standard protocol for derivatizing n-butanol in biological or environmental samples. It utilizes Pentafluoropropionic Anhydride (PFPA), a highly reactive acylating agent.

Reaction:

Protocol:

-

Preparation: Dissolve the sample containing n-butanol in anhydrous hexane or ethyl acetate.

-

Reagent Addition: Add excess PFPA (50 µL) and a catalyst (e.g., pyridine or trimethylamine).

-

Incubation: Heat at 60°C for 20–30 minutes to ensure complete esterification.

-

Neutralization: Wash with aqueous NaHCO

to remove the byproduct (pentafluoropropionic acid) and excess anhydride. -

Analysis: Inject the organic layer directly into GC-MS.

Method B: Fischer Esterification (Preparative Scale)

Used when synthesizing the compound as a reference standard.

Protocol:

-

Reflux: Combine n-butanol (1.0 eq) and pentafluoropropionic acid (1.1 eq) in a round-bottom flask.

-

Catalysis: Add catalytic H

SO -

Dehydration: Reflux with a Dean-Stark trap to remove water, driving the equilibrium forward.

-

Purification: Distill the product (BP 116–117°C) to obtain >98% purity.

Applications in Analytical Chemistry

The primary utility of n-butyl pentafluoropropionate lies in its role as a derivative for Gas Chromatography (GC).

Enhanced Detection Sensitivity

The five fluorine atoms provide a high electron-capture cross-section.

-

GC-ECD (Electron Capture Detection): Allows for detection limits in the picogram/femtogram range, far superior to flame ionization detection (FID) for non-fluorinated alcohols.

-

GC-NCI-MS (Negative Chemical Ionization): The molecule efficiently captures thermal electrons, forming stable radical anions

or

Chromatographic Separation

Derivatization converts the polar hydroxyl group of n-butanol into a non-polar ester. This eliminates hydrogen bonding with the stationary phase, resulting in:

-

Sharper peak shapes (reduced tailing).

-

Lower elution temperatures (due to increased volatility).

-

Improved resolution from interfering matrix components.

Figure 2: Analytical workflow for the determination of n-butanol via pentafluoropropionyl derivatization.

Handling, Safety, and Stability

While specific toxicological data for this ester is limited compared to common solvents, it should be handled with the rigor applied to fluorinated esters.

-

Flammability: Classified as a Flammable Liquid (Flash point estimated ~20-30°C based on BP). Keep away from heat and open flames.

-

Reactivity: Stable under standard conditions but susceptible to hydrolysis in the presence of strong bases or acids. Store in a cool, dry environment under inert gas (Nitrogen/Argon) if high purity is required for standards.

-

Health Hazards:

-

Inhalation: Vapors may cause respiratory irritation (H335).

-

Skin/Eye: Contact causes irritation (H315/H319).

-

PPE: Use nitrile gloves, safety goggles, and work within a fume hood.

-

References

-

National Institute of Standards and Technology (NIST). Pentafluoropropionic acid, butyl ester - Gas Chromatography Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

PubChem. Compound Summary: Pentafluoropropionic acid derivatives.[2] National Library of Medicine. Available at: [Link][2]

Sources

An In-Depth Technical Guide to 3-Quinuclidinyl Benzilate (CAS: 378-76-7) for Advanced Research

This document provides a comprehensive technical overview of 3-Quinuclidinyl Benzilate (QNB), a cornerstone tool for neuropharmacology and physiology research. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's properties and applications. We will move beyond simple data recitation to explore the causal relationships that inform experimental design and ensure data integrity.

Core Identity and Physicochemical Profile

3-Quinuclidinyl benzilate is a potent, synthetic, and non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1] Historically investigated as a potential anti-spasmodic agent and later as a military incapacitating agent under the code BZ, its primary value today lies in its utility as a high-affinity pharmacological probe for the cholinergic system.[2][3] It is classified as a Schedule 2 compound under the Chemical Weapons Convention, mandating strict adherence to all applicable regulations for its handling and use.[1][4]

Chemical Identifiers

| Parameter | Value |

| CAS Number | 378-76-7 (for the specific racemate, though 6581-06-2 is also widely used) |

| IUPAC Name | (1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate |

| Synonyms | QNB, BZ, EA-2277, Substance 78 |

| Chemical Formula | C₂₁H₂₃NO₃ |

| Molar Mass | 337.42 g/mol |

Physicochemical Properties

The physical characteristics of QNB are critical for its handling, storage, and application in experimental settings. It is an odorless, white crystalline powder.[1][2] Its stability in most organic solvents and persistence in environmental conditions underscore the need for rigorous decontamination protocols.[2]

| Property | Value | Source(s) |

| Appearance | White crystalline powder | [1][2] |

| Melting Point | 164–165 °C (327–329 °F) | [2] |

| Boiling Point | 322 °C (612 °F) | [2] |

| Solubility | Slightly soluble in water. Soluble in dilute acids, dimethylformamide (DMF), and most organic solvents. Insoluble in aqueous alkali. | [1][2] |

| Stability | Stable in most solvents. Half-life of 3-4 weeks in moist air. Environmentally persistent in soil and water. | [1][2] |

| pKa | pKa₁ = 8.15 (tertiary amine); pKa₂ = 12.54 (hydroxyl) | [5] |

Synthesis and Quality Control

The synthesis of QNB is a critical process that dictates its purity and suitability for sensitive biological assays. A common and effective laboratory-scale method is the transesterification of a lower alkyl ester of benzilic acid, such as methyl benzilate, with 3-quinuclidinol.

Laboratory Synthesis Workflow

The reaction is typically a base-catalyzed transesterification. The use of metallic sodium or an alkali metal alcoholate as a catalyst is crucial for deprotonating the hydroxyl group of 3-quinuclidinol, forming a potent nucleophile that attacks the carbonyl carbon of methyl benzilate.

Step-by-Step Synthesis Protocol

This protocol is adapted from established methods and is intended for researchers with appropriate expertise in synthetic chemistry.[6]

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a distillation head, combine methyl benzilate (1.0 eq), 3-quinuclidinol (1.05 eq), and anhydrous n-heptane.

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add small, clean pieces of metallic sodium (approx. 0.08 eq). The causality here is critical: the anhydrous solvent and inert atmosphere prevent the sodium from reacting with water or oxygen, ensuring it is available to catalyze the reaction.

-

Reaction: Heat the mixture to reflux. The methanol byproduct will begin to distill off, which is essential for driving the reaction equilibrium towards the product according to Le Châtelier's principle. Continue refluxing until methanol is no longer produced.

-

Workup - Acid Extraction: After cooling, quench the reaction carefully with isopropanol, followed by water. Transfer the mixture to a separatory funnel and extract the product into a dilute aqueous acid solution (e.g., 1M HCl). The basic tertiary amine of QNB is protonated, rendering it water-soluble and separating it from unreacted methyl benzilate and other non-basic impurities in the organic layer.

-

Workup - Precipitation: Wash the aqueous layer with an organic solvent (e.g., ether) to remove any remaining organic impurities. Slowly basify the aqueous layer with a suitable base (e.g., NaOH or Na₂CO₃) to a pH of 8-11 while stirring. This deprotonates the QNB, causing the neutral, water-insoluble product to precipitate.

-

Purification: Collect the crude product by vacuum filtration and wash with cold water. Further purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) to yield pure 3-Quinuclidinyl Benzilate as a white crystalline solid.

Characterization

The identity and purity of the synthesized QNB must be rigorously confirmed.

-

Mass Spectrometry (MS): Electron Ionization (EI) MS will show a molecular ion (M⁺) peak at m/z 337. Key fragmentation peaks include m/z 183 (benzilic acid fragment) and m/z 126 (quinuclidinyl fragment).[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be consistent with the structure of 3-quinuclidinyl benzilate.

-

Melting Point Analysis: A sharp melting point at 164-165 °C is indicative of high purity.[2]

Pharmacology and Mechanism of Action

QNB exerts its effects by acting as a competitive inhibitor at mAChRs.[3] It binds with very high affinity, but non-selectively, to all five muscarinic receptor subtypes (M1-M5).[1][7] This binding physically obstructs the endogenous ligand, acetylcholine (ACh), from activating the receptor, thereby blocking downstream signal transduction.[4]

Receptor Binding Affinity

QNB is prized for its extremely high affinity for mAChRs, with dissociation constants (Kd) typically in the sub-nanomolar range, making its radiolabeled form, [³H]QNB, an invaluable tool for receptor quantification.[1][5] While it is non-selective, its binding kinetics can differ slightly across subtypes.[4]

| Receptor Subtype | Reported Binding Affinity (Kd) | Tissue/System | Source(s) |

| Mixed Population | 0.29 nM | Calf Cerebral Cortex | [5] |

| Mixed Population | 0.10 ± 0.02 nM | Human Detrusor Smooth Muscle | [1] |

| M1, M2, M3 | High affinity (slow dissociation) | Human Neuroblastoma (M1), Rat Heart (M2), Rat Pancreas (M3) | [4] |

Key Research Applications

QNB's potent and specific mechanism of action makes it a versatile tool in two primary research domains: in vitro receptor characterization and in vivo modeling of cholinergic dysfunction.

In Vitro Application: Radioligand Binding Assay for mAChR Quantification

The gold standard for determining the density of muscarinic receptors (Bmax) and their affinity for ligands (Kd or Ki) is the radioligand binding assay using [³H]QNB.

This protocol provides a self-validating system for quantifying mAChRs in a brain tissue homogenate.

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in the final assay buffer. The repeated centrifugation and washing steps are crucial for removing endogenous acetylcholine and other interfering substances.

-

Assay Setup: In a 96-well plate, set up triplicate wells for each condition.

-

Total Binding: Add membrane suspension, assay buffer, and a saturating concentration of [³H]QNB (e.g., 0.5 nM).

-

Non-Specific Binding (NSB): Add membrane suspension, a high concentration of a non-labeled antagonist (e.g., 1 µM atropine), and [³H]QNB. The high concentration of atropine will occupy nearly all specific receptor sites, ensuring that any remaining [³H]QNB binding is non-specific (e.g., to the filter or lipids).

-

Competition Assay (Optional): To determine the affinity of a test compound, add membrane suspension, [³H]QNB, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the incubation by vacuum filtering the contents of each well through a glass fiber filter (e.g., GF/C) that has been pre-soaked in polyethyleneimine (PEI). The PEI pre-soak is a key step to reduce the non-specific binding of the positively charged [³H]QNB to the negatively charged glass fiber filter, thereby improving the signal-to-noise ratio.

-

Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. The washes must be rapid and cold to prevent significant dissociation of the ligand-receptor complex.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

For saturation experiments, plot specific binding against the concentration of [³H]QNB and use non-linear regression to calculate the Kd and Bmax.

-

For competition experiments, plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀, from which the Ki can be calculated using the Cheng-Prusoff equation.

-

In Vivo Application: Modeling Cognitive Deficits

QNB is frequently used in animal models, particularly rodents, to induce a transient state of anticholinergic delirium and cognitive impairment, which can serve as a model for aspects of neurodegenerative diseases like Alzheimer's.[3][7]

This protocol describes the use of QNB to assess its impact on spatial learning and memory in a Morris Water Maze task.

-

Animal Handling: Use adult male Wistar rats, housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Habituation & Pre-Training: For several days, handle the rats to acclimate them to the experimenter. Habituate them to the testing room and the water maze (a large circular pool filled with opaque water) with a visible platform to learn the basic task of escaping the water.

-

Drug Preparation: Prepare QNB solution in sterile saline. A vehicle control group receiving only saline is essential for a valid experiment.

-

Administration: Administer QNB intraperitoneally (i.p.) at a dose known to induce cognitive deficits (e.g., 0.5 - 2.0 mg/kg).[7] Administer the vehicle to the control group. The choice of the i.p. route allows for rapid systemic absorption.

-

Testing: Approximately 30 minutes after injection, a time point corresponding to significant brain concentrations, begin the hidden platform acquisition trials.[4][7] Place the rat in the maze from different starting positions and record the time (escape latency) and path taken to find the submerged platform using a video tracking system.

-

Probe Trial (Memory Retention): 24 hours later (with or without re-administration of the drug, depending on the experimental question), perform a probe trial where the platform is removed. Record the time spent in the target quadrant where the platform was previously located. A significant reduction in time spent in the target quadrant for the QNB group compared to the vehicle group indicates an impairment in memory consolidation and retrieval.

-

Data Analysis: Use appropriate statistical tests (e.g., two-way ANOVA for escape latency across training days, t-test for probe trial data) to compare the performance of the QNB and vehicle groups.

Safety, Toxicology, and Handling

QNB is a highly potent and hazardous compound classified as "Fatal if swallowed" (Acute Toxicity, Category 2).[4] Researchers must use extreme caution and adhere to all institutional and national safety regulations.

-

Personal Protective Equipment (PPE): A certified lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses are mandatory. Work should be conducted in a certified chemical fume hood to prevent inhalation of the fine powder.

-

Handling: Avoid all contact with skin, eyes, and mucous membranes. Do not ingest or inhale.

-

Storage: Store in a tightly sealed, properly labeled container in a secure, cool, and dry location, segregated from incompatible materials.

-

Decontamination: Surfaces and equipment can be decontaminated with alkaline solutions, which promote the hydrolysis of QNB into its less toxic components, benzilic acid and 3-quinuclidinol.

-

Toxicology Summary:

-

Mechanism: Anticholinergic toxidrome, affecting both central and peripheral nervous systems.[5]

-

Symptoms: Confusion, hallucinations, delirium, memory loss, tachycardia, mydriasis (dilated pupils), dry mouth, and hyperthermia.[2]

-

Toxicity Data: The LD₅₀ in mice is reported as 18-25 mg/kg. The median lethal oral dose in humans is estimated to be approximately 450 mg, though this is based on extrapolations and case reports of related compounds.[2]

-

References

-

Wikipedia. 3-Quinuclidinyl benzilate. Available from: [Link]

-

PubChem. 3-Quinuclidinyl benzilate. National Center for Biotechnology Information. Available from: [Link]

-

Misik, J. (2013). MILITARY INCAPACITATING AGENT BZ (3-QUINUCLIDINYL BENZILATE) – PAST, PRESENT AND FUTURE. Vojenské Zdravotnické Listy, 82(3), 115-120. Available from: [Link]

-

NIOSH. QNB: Incapacitating Agent. Centers for Disease Control and Prevention. Available from: [Link]

-

Karasova, J. Z., et al. (2016). Cholinergic antagonist 3-quinuclidinyl benzilate - Impact on learning and memory in Wistar rats. Behavioural Brain Research, 302, 151-158. Available from: [Link]

-

National Research Council (US) Committee on Toxicology. (1995). Guidelines for Chemical Warfare Agents in Military Field Drinking Water. National Academies Press (US). Available from: [Link]

-

Dlabkova, A., et al. (2021). 3-Quinuclidinyl benzilate (agent BZ) toxicokinetics in rats. Basic & Clinical Pharmacology & Toxicology, 129(4), 315-324. Available from: [Link]

-

National Research Council (US) Committee on Toxicology. (1982). Possible Long-term Health Effects of Short-term Exposure to Chemical Agents. Volume 1: Anticholinesterases and Anticholinergics. National Academies Press (US). Available from: [Link]

- Hill, A. J., & Slate, F. O. (1964). Process for making 3-quinuclidinyl benzilate. U.S. Patent No. 3,118,896. Washington, DC: U.S. Patent and Trademark Office.

-

Waelbroeck, M., et al. (1987). Different agonist binding properties of M1 and M2 muscarinic receptors in calf brain cortex membranes. Naunyn-Schmiedeberg's Archives of Pharmacology, 335(4), 387-395. Available from: [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Muscarinic receptor subtype in porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Binding kinetics of quinuclidinyl benzilate and methyl-quinuclidinyl benzilate enantiomers at neuronal (M1), cardiac (M2), and pancreatic (M3) muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Different agonist binding properties of M1 and M2 muscarinic receptors in calf brain cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mmsl.cz [mmsl.cz]

- 7. Muscarinic receptor subtype selectivity of novel heterocyclic QNB analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to n-Butyl Pentafluoropropionate: Physicochemical Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of n-Butyl pentafluoropropionate, a fluorinated ester of growing interest in the scientific community, particularly within the realms of medicinal chemistry and drug development. This document will delve into its core physical and chemical properties, outline a detailed experimental protocol for the determination of its boiling point, discuss its synthesis, and explore its potential applications, all while adhering to the highest standards of scientific integrity and practical, field-proven insights.

Introduction: The Significance of Fluorination in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique electronic properties of the fluorine atom can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. n-Butyl pentafluoropropionate (C₇H₉F₅O₂), as a member of the fluorinated ester class, represents a valuable building block and intermediate in the synthesis of complex, biologically active compounds. Its distinct physicochemical characteristics, imparted by the pentafluoropropyl group, make it a subject of considerable interest for researchers seeking to modulate the properties of lead compounds in drug discovery programs.

Physicochemical Properties of n-Butyl Pentafluoropropionate

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following table summarizes the key physicochemical data for n-Butyl pentafluoropropionate.

| Property | Value | Source |

| CAS Number | 680-28-4 | - |

| Molecular Formula | C₇H₉F₅O₂ | - |

| Molecular Weight | 220.14 g/mol | - |

| Boiling Point | 116-117 °C | [1] |

| Density (Predicted) | 1.258 ± 0.06 g/cm³ | [1] |

Boiling Point Determination: A Self-Validating Experimental Protocol

The boiling point is a critical physical constant that provides an indication of a substance's volatility and purity. The following protocol describes a robust method for the experimental determination of the boiling point of n-Butyl pentafluoropropionate at atmospheric pressure. This method is designed to be self-validating through careful control of experimental parameters and clear endpoints.

Rationale Behind the Experimental Design

The chosen method, micro-boiling point determination using a Thiele tube, is ideal for determining the boiling point of small quantities of a liquid. The design of the Thiele tube ensures uniform heating of the heat transfer fluid (mineral oil) through convection, which is crucial for obtaining an accurate and reproducible boiling point. The principle of this method relies on the definition of the boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. This is observed as the point where a continuous stream of bubbles ceases and the liquid begins to be drawn back into the capillary tube.

Step-by-Step Methodology

-

Preparation of the Sample Assembly:

-

Place approximately 0.5 mL of n-Butyl pentafluoropropionate into a small-diameter test tube (e.g., 10 x 75 mm).

-

Take a capillary tube (sealed at one end) and insert it, open end down, into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or a small piece of wire. The bulb of the thermometer should be aligned with the bottom of the test tube.

-

-

Apparatus Setup:

-

Clamp a Thiele tube to a ring stand.

-

Fill the Thiele tube with a high-boiling, non-flammable heat transfer fluid, such as mineral oil, to a level just above the side-arm.

-

Securely clamp the thermometer with the attached sample assembly so that it is immersed in the mineral oil in the Thiele tube. The sample should be positioned in the center of the main tube, and the rubber band should be well above the oil level to prevent it from dissolving or snapping in the hot oil.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a micro-burner or a heat gun. The convection currents in the oil will ensure even heat distribution.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Initially, this will be the air trapped in the capillary.

-

Continue to heat gently until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor of the n-Butyl pentafluoropropionate has displaced all the air.

-

Turn off the heat and allow the apparatus to cool slowly.

-

-

Boiling Point Determination:

-

The stream of bubbles will slow down and eventually stop as the apparatus cools.

-

The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. Record this temperature.

-

For accuracy, it is advisable to repeat the determination at least twice. The recorded boiling points should be within a narrow range (e.g., ± 0.5 °C).

-

Experimental Workflow Diagram

Caption: Experimental workflow for the determination of the boiling point of n-Butyl pentafluoropropionate.

Synthesis of n-Butyl Pentafluoropropionate

n-Butyl pentafluoropropionate is typically synthesized via a Fischer esterification reaction. This classic method involves the reaction of pentafluoropropionic acid with n-butanol in the presence of a strong acid catalyst, such as sulfuric acid.

Reaction Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism can be summarized in the following steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the pentafluoropropionic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of n-butanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, and the carbonyl group is reformed.

-

Deprotonation: The protonated carbonyl group is deprotonated, regenerating the acid catalyst and yielding the final ester product, n-butyl pentafluoropropionate.

Synthesis Pathway Diagram

Caption: Simplified reaction pathway for the synthesis of n-Butyl pentafluoropropionate via Fischer esterification.

Applications in Drug Development and Medicinal Chemistry

The introduction of fluorine atoms into drug candidates can significantly enhance their pharmacological profiles. Fluorinated compounds often exhibit increased metabolic stability, improved binding affinity to target proteins, and altered physicochemical properties such as lipophilicity and pKa, which can lead to better bioavailability and pharmacokinetic properties.[2][3]

While specific, large-scale applications of n-butyl pentafluoropropionate in commercial drug synthesis are not extensively documented in publicly available literature, its role as a versatile fluorinated building block is of high value to drug development professionals. It can be utilized in the following ways:

-

Introduction of a Fluorinated Moiety: n-Butyl pentafluoropropionate can serve as a reagent to introduce the pentafluoropropionyl group into a molecule. This can be a strategic move to block metabolic oxidation at a specific site or to fine-tune the electronic properties of a pharmacophore.

-

Synthesis of Novel Fluorinated Analogs: Researchers can use n-butyl pentafluoropropionate as a starting material to synthesize a library of novel fluorinated compounds for screening against various biological targets. The butyl ester group can be hydrolyzed or transesterified to generate other derivatives.

-

Probing Structure-Activity Relationships (SAR): By comparing the biological activity of a non-fluorinated parent compound with its pentafluoropropionyl analog synthesized using n-butyl pentafluoropropionate, medicinal chemists can gain valuable insights into the structure-activity relationships and the role of fluorine in modulating biological activity.

The unique combination of a lipophilic butyl chain and a highly fluorinated acyl group gives n-butyl pentafluoropropionate a distinct property profile that can be exploited in the design of new chemical entities.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Fire Safety: n-Butyl pentafluoropropionate is expected to be a combustible liquid. Keep away from heat, sparks, and open flames. Use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers in case of fire.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

n-Butyl pentafluoropropionate is a valuable fluorinated compound with significant potential in the field of drug discovery and development. Its unique physicochemical properties, stemming from the presence of the pentafluoropropyl group, offer medicinal chemists a tool to modulate the characteristics of bioactive molecules. A thorough understanding of its properties, a reliable method for determining its boiling point, and a clear grasp of its synthesis are essential for its effective utilization in the laboratory. As the demand for novel and improved pharmaceuticals continues to grow, the importance of fluorinated building blocks like n-Butyl pentafluoropropionate is set to increase.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

- Williamson, K. L., & Masters, K. M. (2016). Macroscale and microscale organic experiments. Cengage Learning.

Sources

An In-Depth Technical Guide to the Stability of n-Butyl Pentafluoropropionate in Organic Solvents

Introduction: The Role of Fluorinated Esters in Modern Drug Development

In the landscape of pharmaceutical sciences, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for modulating a compound's metabolic stability, lipophilicity, and binding affinity. n-Butyl pentafluoropropionate (BuPFP), a butyl ester of pentafluoropropionic acid, represents a molecule of interest within this chemical space. Its unique structure, combining a simple alkyl chain with a heavily fluorinated acyl group, makes it a potential building block or intermediate. However, the very features that make it attractive—the powerful electron-withdrawing effects of the pentafluoroethyl group—also raise critical questions about its chemical stability.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a foundational understanding of the factors governing the stability of BuPFP in common organic solvents. We will explore the mechanistic principles of its potential degradation, provide field-proven methodologies for stability assessment, and offer a framework for interpreting the resulting data. This document is designed to empower scientists to make informed decisions about the storage, handling, and application of BuPFP and structurally related compounds.

Theoretical Framework: Why Fluorination Dictates Stability

The stability of an ester is fundamentally dictated by the electrophilicity of its carbonyl carbon and the stability of the corresponding leaving group. In the case of n-butyl pentafluoropropionate, the presence of five fluorine atoms on the propionyl moiety dramatically alters its electronic profile compared to its non-fluorinated analog, n-butyl propionate.

The Inductive Effect of the Pentafluoroethyl Group

Fluorine is the most electronegative element, and its presence exerts a powerful negative inductive effect (-I effect). In BuPFP, the C2F5 group strongly withdraws electron density away from the carbonyl carbon. This withdrawal significantly increases the partial positive charge on the carbonyl carbon, making it a much more potent electrophile and, consequently, more susceptible to nucleophilic attack.

This enhanced reactivity is a double-edged sword. While it can be beneficial for synthetic transformations where the pentafluoropropionate group is intended as a leaving group, it renders the ester bond inherently less stable in the presence of nucleophiles, including common laboratory solvents.

Primary Degradation Pathways in Organic Solvents

The principal degradation routes for BuPFP in organic solvent systems are solvolysis reactions, where the solvent molecule itself acts as the nucleophile.

-

Hydrolysis: Even trace amounts of water in an organic solvent can lead to the hydrolysis of BuPFP, yielding n-butanol and pentafluoropropionic acid. This reaction can be catalyzed by acidic or basic impurities. Given the high electrophilicity of the carbonyl, this hydrolysis can be significantly faster than that of non-fluorinated esters.[1]

-

Alcoholysis (Transesterification): In alcohol-based solvents such as methanol or ethanol, BuPFP can undergo transesterification. For instance, in methanol, the methoxide ion (or methanol itself) can attack the carbonyl carbon, leading to the formation of methyl pentafluoropropionate and n-butanol.

-

Aminolysis: If the solvent system contains primary or secondary amines, these can readily attack the activated ester to form the corresponding N-alkyl pentafluoropropionamide.

The following diagram illustrates the primary degradation pathway of hydrolysis.

Caption: Proposed hydrolytic degradation of n-butyl pentafluoropropionate.

Predicted Stability Profile in Common Organic Solvents

Direct experimental stability data for n-butyl pentafluoropropionate is not widely available in the public literature. However, by drawing parallels with studies on other polyfluorinated compounds, a predictive stability profile can be constructed. A key study on per- and polyfluoroalkyl ether acids (PFEAs) demonstrated that while stable in protic solvents like water and methanol, they degraded in polar aprotic solvents such as acetonitrile (ACN), dimethyl sulfoxide (DMSO), and acetone.[2][3] This degradation was attributed to decarboxylation, a different mechanism but one that underscores the reactivity of highly fluorinated molecules in aprotic environments.

For BuPFP, the primary concern remains solvolysis. The following table summarizes the predicted stability based on mechanistic principles and analogous compound behavior. This information should be empirically verified for any critical application.

| Solvent | Solvent Type | Predicted Stability of BuPFP | Rationale |

| Acetonitrile (ACN) | Polar Aprotic | Low to Moderate | Susceptible to hydrolysis from trace water. The solvent itself is not nucleophilic, but its polar nature can support the transition state of hydrolysis.[2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low | Highly hygroscopic, meaning it readily absorbs water from the atmosphere, increasing the risk of hydrolysis. Can contain basic impurities that catalyze degradation. |

| Methanol (MeOH) | Polar Protic | Low to Moderate | Susceptible to transesterification (alcoholysis) to form methyl pentafluoropropionate, in addition to hydrolysis from any present water. |

| Ethanol (EtOH) | Polar Protic | Low to Moderate | Similar to methanol, risk of transesterification to form ethyl pentafluoropropionate. |

| Isopropanol (IPA) | Polar Protic | Moderate | Transesterification is possible but may be slower than with methanol or ethanol due to the increased steric bulk of the isopropoxide nucleophile.[2] |

| Dichloromethane (DCM) | Aprotic | Moderate to High | Less polar and less likely to contain significant water. However, stability can be compromised by acidic impurities (e.g., HCl) that can form and catalyze hydrolysis. |

| Hexanes / Heptanes | Nonpolar Aprotic | High | Very low polarity and low water miscibility. The risk of solvolysis is minimal. This is the recommended solvent type for long-term storage. |

Experimental Protocol: A Self-Validating Stability Study

The core of trustworthy stability data lies in a robust, well-designed experimental protocol. The following methodology provides a comprehensive workflow for assessing the stability of n-butyl pentafluoropropionate in a chosen organic solvent. This protocol is designed to be self-validating by including appropriate controls and analytical checks.

Objective

To quantify the rate of degradation of n-butyl pentafluoropropionate in a selected organic solvent at a specified temperature over time and to identify its primary degradation products.

Materials and Reagents

-

n-Butyl pentafluoropropionate (BuPFP), >98% purity[4]

-

Test Solvent (e.g., Acetonitrile, HPLC grade)

-

Pentafluoropropionic acid (PFPA), analytical standard

-

n-Butanol, analytical standard

-

Quenching Solvent (e.g., cold, dry Acetonitrile)

-

HPLC Vials, Caps, and Septa

-

Calibrated Micropipettes

-

Thermostatic incubator or water bath

Analytical Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector (e.g., DAD/PDA) or, ideally, a Mass Spectrometer (LC-MS) for definitive peak identification.[5]

-

Analytical Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially modified with 0.1% formic acid to ensure good peak shape.

Experimental Workflow

The following diagram outlines the key steps in the stability study.

Caption: Experimental workflow for assessing BuPFP stability.

Step-by-Step Procedure

-

Preparation of Stock Solution:

-

Accurately prepare a stock solution of n-butyl pentafluoropropionate at a concentration of ~1.0 mg/mL in the chosen test solvent. Causality Note: Starting with a precise concentration is critical for accurate quantification of degradation.

-

-

Preparation of Analytical Standards:

-

Prepare individual stock solutions of potential degradants, pentafluoropropionic acid and n-butanol, in the same solvent. Create a calibration curve for each. Trustworthiness Check: This allows for the quantification of not just the loss of the parent compound but also the appearance of its degradation products, helping to confirm the degradation pathway.

-

-

Sample Incubation:

-

Aliquot the BuPFP stock solution into multiple HPLC vials (e.g., 1 mL per vial). Use enough vials for all planned time points, with each time point in triplicate.

-

Prepare three "T=0" (time zero) samples by immediately adding a quenching solvent (if necessary) and placing them in a freezer (-20°C) to halt any reaction. These samples represent 100% of the initial concentration.

-

Place the remaining vials in a calibrated incubator set to the desired test temperature (e.g., 25°C or an accelerated condition of 40°C).

-

-

Time-Point Sampling:

-

At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove three vials from the incubator.

-

Immediately quench the reaction by diluting with cold, dry acetonitrile or by freezing to prevent further degradation before analysis.

-

-

HPLC/LC-MS Analysis:

-

Set up the HPLC or LC-MS method. A typical starting point for a C18 column would be a gradient from 95:5 Water:ACN to 5:95 Water:ACN over 15-20 minutes. Monitor at a low wavelength (e.g., 210 nm) as the chromophore is weak.

-

Analyze the T=0 samples first to establish the initial peak area and retention time of BuPFP.

-

Analyze the incubated samples and the analytical standards.

-

Integrate the peak area for BuPFP in all samples. Identify and, if possible, quantify the peaks corresponding to the degradation products by comparing retention times with the standards.

-

Data Analysis and Interpretation

-

Calculate Percentage Remaining: For each time point, calculate the average peak area of BuPFP from the triplicate injections. Determine the percentage of BuPFP remaining relative to the average peak area of the T=0 samples.

% Remaining = (Area_t / Area_t0) * 100

-

Determine Degradation Kinetics: Plot the % Remaining of BuPFP against time. If the degradation follows first-order kinetics (which is common for solvolysis), the plot of ln(% Remaining) versus time will yield a straight line.[2] The slope of this line is the negative of the rate constant (k).

ln[A]t = -kt + ln[A]0

-

Calculate Half-Life (t½): The half-life, or the time it takes for 50% of the compound to degrade, can be calculated from the rate constant for a first-order reaction:

t½ = 0.693 / k

Conclusion: A Proactive Approach to Stability

n-Butyl pentafluoropropionate is a molecule with significant potential, but its utility is intrinsically linked to its chemical stability. The strong electron-withdrawing nature of the pentafluoroethyl group activates the ester bond, making it susceptible to solvolysis, particularly hydrolysis and alcoholysis. While highly stable in nonpolar aprotic solvents like hexanes, its stability is predicted to be significantly lower in polar aprotic (DMSO, ACN) and polar protic (MeOH, EtOH) solvents, which are common in drug development workflows.

There is no substitute for empirical data. The experimental protocol detailed in this guide provides a robust and self-validating framework for researchers to definitively determine the stability of n-butyl pentafluoropropionate in their specific solvent systems and conditions. By understanding the underlying chemical principles and applying rigorous analytical methodology, scientists can confidently manage the risks associated with this reactive ester, ensuring the integrity of their research and the quality of their results.

References

-

National Center for Biotechnology Information. Butyl propionate. PubChem Compound Database. [Link]

-

University of California, Davis. Experiment 8 — Kinetics of SN1 Solvolysis. [Link]

-

Moffat, A., & Ridd, J. H. (1969). Studies of the hydrolysis of trifluoroacetates. Part IX. Phenyl and diphenylmethyl trifluoroacetate. Journal of the Chemical Society B: Physical Organic, 813-818. [Link]

-

Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]

-

Prajapati, M., et al. (2013). MS(n), LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion. Journal of Pharmaceutical and Biomedical Analysis, 83, 190-198. [Link]

-

Bentel, M. J., et al. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental Science & Technology Letters, 8(12), 1033-1038. [Link]

-

Wu, X., et al. (2011). Biodegradation of an endocrine-disrupting chemical di-n-butyl phthalate by newly isolated Agrobacterium sp. and the biochemical pathway. Applied Microbiology and Biotechnology, 92(4), 831-840. [Link]

-

Liu, Y., et al. (2020). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry, 18(3), 416-420. [Link]

-

Bentel, M. J., et al. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. ResearchGate. [Link]

-

Donovan, S. F. (2011). On the Chemical Kinetics of N-Butanol: Ignition and Speciation Studies. The Journal of Physical Chemistry A, 115(24), 6439-6448. [Link]

-

Won, D., & Corsi, R. L. (2021). Numerical Simulations of Synthetic Ester Hydrolysis in the Indoor Environment. ChemRxiv. [Link]

-

Serra, N., et al. (2022). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Environmental Science: Processes & Impacts, 24(11), 2023-2033. [Link]

-

U.S. Environmental Protection Agency. (2008). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]

-

Ameduri, B. (2022). CHAPTER 2: Poly/Perfluorinated Alkyl Substances (PFASs) – Synthetic Methods, Properties and Applications. Royal Society of Chemistry. [Link]

-

IntechOpen. (2022). Fluoride Detection and Quantification, an Overview from Traditional to Innovative Material-Based Methods. [Link]

-

Reddit. (2022). synthesis of active esters using pentafluorophenol. r/Chempros. [Link]

-

Chemistry LibreTexts. (2015). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. [Link]

-

Wikipedia. Butyl propionate. [Link]

-

El-Aila, H. J. (2014). The kinetics of alkaline hydrolysis of butyl acetate in water-1,4-dioxane solvents. Journal of Solution Chemistry, 43(8), 1437-1446. [Link]

-

Patil, N. K., et al. (2006). Degradation of a Plasticizer, di-n-Butylphthalate by Delftia sp. TBKNP-05. Current Microbiology, 52(3), 225-230. [Link]

-

Scribd. Solvolysis Lab. [Link]

-

Kondrashov, M. (2019). Are perfluoro esters and nitriles stable to hydrolysis? ResearchGate. [Link]

-

Shimadzu. (2022). Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). [Link]

-

Royal Society of Chemistry. (2024). Fluoride recovery in degradable fluorinated polyesters. Chemical Communications. [Link]

-

Mercer University. KINETIC INVESTIGATION OF UNIMOLECULAR SOLVOLYSIS. [Link]

-

Himmelsbach, M., et al. (2007). Identification of degradation products of antioxidants in polyolefins by liquid chromatography combined with atmospheric pressure photoionisation mass spectrometry. Polymer Degradation and Stability, 92(8), 1566-1574. [Link]

-

Wikipedia. Pentafluorophenyl esters. [Link]

-

Brauns, D. H. (1937). Quantitative determination of fluorine in organic compounds. Journal of Research of the National Bureau of Standards, 18(3), 315-322. [Link]

-

Contente, M. L., et al. (2019). Overcoming Water Insolubility in Flow: Enantioselective Hydrolysis of Naproxen Ester. Catalysts, 9(3), 246. [Link]

-

Durham University. (2023). The development of new applications for pentafluoropyridine in organic chemistry. Durham e-Theses. [Link]

-

National Center for Biotechnology Information. Pentafluoropropionic acid. PubChem Compound Database. [Link]

-

Reddit. (2023). Making pentafluorophenyl ester and washing problems. r/chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aceschem.com [aceschem.com]

- 5. MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity Profiling of Amino Acids via n-Butyl Pentafluoropropionate Derivatization

Executive Summary & Scientific Rationale

Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for metabolic profiling due to its superior chromatographic resolution and spectral reproducibility compared to LC-MS. However, analytes such as amino acids are zwitterionic, highly polar, and non-volatile, rendering them unsuitable for direct GC analysis.

This guide details the n-Butyl Pentafluoropropionate (BUPFP) derivatization protocol. Unlike silylation (e.g., MSTFA/BSTFA), which is moisture-sensitive and prone to steric hindrance, the BUPFP method utilizes a robust two-step reaction:

-

Esterification: Conversion of carboxylic acids to n-butyl esters.

-

Acylation: Conversion of amines and hydroxyls to pentafluoropropionyl (PFP) amides/esters.

Why BUPFP?

-

Electronegativity: The introduction of fluorine atoms (

) significantly increases electron capture cross-section, making this ideal for Negative Chemical Ionization (NCI) modes, lowering detection limits to femtomole levels. -

Stability: The resulting amide bonds are more hydrolytically stable than silyl ethers, allowing for longer autosampler residence times.

-

Chromatographic Separation: The n-butyl group adds sufficient lipophilicity to resolve structural isomers (e.g., Leucine vs. Isoleucine) that often co-elute in methyl-ester protocols.

Chemical Mechanism

The derivatization proceeds via a nucleophilic acyl substitution pathway. Understanding this mechanism is critical for troubleshooting low yields.

Reaction Pathway Diagram[1]

Figure 1: Sequential reaction pathway converting zwitterionic amino acids into volatile, halogenated derivatives.

Reagents & Equipment Preparation

Critical Safety Warning

Pentafluoropropionic Anhydride (PFPA) and Acetyl Chloride are lachrymators and highly corrosive. They react violently with moisture.[1][2] All steps involving these reagents must be performed in a functioning fume hood.

Reagent List

-

n-Butanol (Anhydrous): Water content <0.01%.

-

Acetyl Chloride: Reagent grade.

-

Pentafluoropropionic Anhydride (PFPA): Derivatization grade.

-

Ethyl Acetate: Anhydrous.

-

Nitrogen Gas: Ultra-high purity (for evaporation).

Preparation of 3N HCl in n-Butanol (Freshly Prepared)

Do not bubble HCl gas; it is difficult to control concentration and introduces moisture.

-

Chill 10 mL of anhydrous n-butanol in an ice bath.

-

Slowly add 2.5 mL of Acetyl Chloride dropwise.

-

Chemistry:

. This generates anhydrous HCl in situ.

-

-

Allow to stand for 15 minutes. Use within 24 hours.

Step-by-Step Protocol

Phase A: Sample Pre-treatment

Goal: Remove water and proteins. Water destroys PFPA.

-

Aliquot: Transfer 50-100 µL of biological fluid (plasma/urine) to a screw-cap glass vial.

-

Internal Standard: Add stable isotope-labeled standards (e.g.,

-Leucine). -

Precipitation: Add 400 µL cold Acetonitrile or Methanol. Vortex 30s. Centrifuge at 10,000 x g for 5 min.

-

Transfer: Move supernatant to a clean reaction vial.

-

Dry: Evaporate to complete dryness under a gentle stream of Nitrogen at 40°C.

-

Checkpoint: Any residual water will quench the acylation reagent later.

-

Phase B: Derivatization Workflow

Figure 2: Operational workflow for BUPFP derivatization. Note the dual evaporation steps.

Phase C: Detailed Execution

-

Esterification:

-

Add 50 µL of 3N HCl in n-Butanol to the dried residue.

-

Cap tightly (Teflon-lined cap).

-

Heat at 100°C for 60 minutes .

-

Mechanistic Note: This converts the carboxylic acid to a butyl ester. The high temperature is required to drive the equilibrium for sterically hindered amino acids (e.g., Valine).

-

Evaporation: Remove the vial from heat. Evaporate to dryness under Nitrogen at 50°C.[3]

-

-

Acylation:

-

Add 50 µL PFPA and 150 µL Ethyl Acetate .

-

Heat at 60°C for 20 minutes .

-

Mechanistic Note: PFPA reacts with the amine (

) and hydroxyl ( -

Evaporation: Evaporate to dryness under Nitrogen at Room Temperature. Do not overheat, as some derivatives (e.g., Alanine) are semi-volatile.

-

-

Reconstitution:

-

Redissolve the residue in 100 µL of Ethyl Acetate or Toluene .

-

Solvent Choice: Use Ethyl Acetate if analyzing Histamine, as Toluene extraction can result in poor recovery for this specific amine [1]. For general amino acids, Toluene is stable.

-

Data Interpretation & Comparison

The BUPFP derivatives yield characteristic fragmentation patterns. The table below compares BUPFP to the common TMS (Trimethylsilyl) method.

| Feature | n-Butyl PFPA (BUPFP) | TMS (MSTFA/BSTFA) |

| Moisture Tolerance | Low (Requires dry samples) | Very Low (Strictly anhydrous) |

| Stability | High (Stable for weeks in solvent) [2] | Low (Degrades in <24h) |

| Separation | Excellent for isomers (Leu/Ile) | Moderate |

| Mass Spec Mode | EI and NCI (High Sensitivity) | Mostly EI |

| Typical Ions | [M-C4H9]+ (Loss of butoxy) | [M-CH3]+ (Loss of methyl) |

Troubleshooting & Critical Control Points

-

Low Recovery of Basic Amino Acids (Arg, His): These require higher acylation temperatures or longer times. Ensure the esterification step is fully dry before adding PFPA, as residual HCl/Butanol can interfere.

-

GC Liner Degradation: The excess acid (if not evaporated) and fluorinated byproducts are harsh on GC liners. Use a deactivated wool liner and change it every 50-100 injections.

-

"Ghost" Peaks: PFPA can react with plasticizers. Never use plastic pipette tips for the pure anhydride; use glass syringes or glass pipettes.

References

-

Tsikas, D., et al. (2023). "Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature." Molecules, 28(3), 965.

-

Tsikas, D., et al. (2021). "Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts." Molecules, 26(6), 1762.

-

Thermo Fisher Scientific. "Evaluation and Comparison of Nonderivatization and Derivatization Tandem Mass Spectrometry Methods." Application Note.

Sources

Application and Protocol Guide: Optimizing Acylation Reactions with Fluorinated Anhydrides for GC-MS Analysis

Introduction: The Critical Role of Derivatization in GC-MS

In the fields of analytical chemistry, drug development, and clinical diagnostics, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pillar for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many critical analytes, such as amino acids, steroids, and biogenic amines, possess polar functional groups (-OH, -NH₂, -COOH, -SH) that render them non-volatile and prone to thermal degradation at the high temperatures of a GC inlet.[1] Derivatization is a chemical modification technique that addresses this challenge by converting these polar groups into less polar, more volatile, and more thermally stable moieties, thereby making them amenable to GC analysis.[2][3]

Among the array of derivatizing agents, fluorinated anhydrides like Pentafluoropropionic Anhydride (PFPA) are exceptionally valuable.[4][5] When reacted with an alcohol such as n-butanol, PFPA can form n-Butyl pentafluoropropionate esters, or it can directly acylate analytes. This process, known as acylation, replaces active hydrogens with a pentafluoropropionyl (PFP) group. The resulting PFP derivatives exhibit several key advantages:

-

Enhanced Volatility: Masking polar groups significantly lowers the boiling point of the analyte.[4][6]

-

Improved Thermal Stability: Derivatives are less likely to decompose in the hot GC injection port.[3][4]

-

Increased Sensitivity: The highly electronegative fluorine atoms in the PFP group make the derivative exceptionally sensitive to Electron Capture Detection (ECD).[4][7]

-

Characteristic Mass Spectra: PFP derivatives produce predictable fragmentation patterns in MS, aiding in structural confirmation.[7]

This guide provides a comprehensive framework for optimizing the critical parameters of incubation time and temperature for acylation reactions using PFPA and related reagents, ensuring reproducible and accurate quantification of target analytes.

The Chemistry of Acylation: A Mechanistic Overview

The derivatization reaction with PFPA is a nucleophilic acyl substitution.[8][9] The nucleophile (e.g., an alcohol, amine, or thiol group on the analyte) attacks one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a stable pentafluoropropionate leaving group and forming the acylated derivative.[9][10] The acidic byproduct, pentafluoropropionic acid, is also generated.[4][5]

Understanding this mechanism is key to optimization. The reaction rate is influenced by:

-

Nucleophilicity of the Analyte: Amines are generally more reactive than alcohols, and primary amines are more reactive than secondary amines.[2]

-

Steric Hindrance: Bulky groups near the reaction site can slow the reaction.[2]

-

Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the reaction rate.

-

Catalysts: The presence of a non-nucleophilic base can act as an acid scavenger, driving the reaction to completion.[5][11]

Core Principles of Optimizing Incubation Time and Temperature

The goal of optimization is to achieve a rapid and complete (ideally >95%) derivatization without causing degradation of the analyte or the newly formed derivative.[1] Time and temperature are inextricably linked; higher temperatures typically require shorter incubation times.[2]

Temperature Considerations:

-

Too Low: The reaction may be slow or incomplete, leading to underestimation of the analyte concentration. Multiple peaks may appear for a single analyte (e.g., un-derivatized, partially derivatized, and fully derivatized forms).

-

Too High: While accelerating the reaction, excessive heat can lead to the thermal degradation of sensitive analytes or derivatives, again causing inaccurate quantification. It can also cause unwanted side reactions.

Time Considerations:

-

Too Short: Incomplete reaction, as described above.

-

Too Long: Increases the risk of degradation, especially at elevated temperatures, and reduces sample throughput. For some compounds, prolonged heating can lead to the formation of undesirable byproducts.

The "optimal" conditions are therefore a carefully determined balance that provides the highest yield of the desired derivative in a practical timeframe.

Generalized Protocol for Acylation with PFPA

This protocol provides a starting point for the derivatization of analytes containing hydroxyl, amino, or thiol groups. It is essential to optimize this procedure for each specific analyte and matrix.

Materials:

-

Pentafluoropropionic Anhydride (PFPA)

-

Anhydrous solvent (e.g., Ethyl Acetate, Toluene, Acetonitrile)

-

Optional: Catalyst/Acid Scavenger (e.g., Pyridine, Triethylamine)

-

Reaction Vials (2 mL, with PTFE-lined caps)

-

Heating block or oven

-

Nitrogen gas evaporator

Procedure:

-

Sample Preparation: The sample containing the analyte must be completely dry. Water will preferentially react with the PFPA, inhibiting the derivatization of the target analyte and hydrolyzing the reagent.[2][4] Lyophilize aqueous samples or evaporate organic extracts to dryness under a gentle stream of nitrogen.

-

Reagent Preparation: Prepare the derivatization reagent mixture. A common starting point is a 1:4 (v/v) mixture of PFPA in an anhydrous solvent like ethyl acetate.[12][13]

-

Reaction:

-

To the dried sample residue in the reaction vial, add 100 µL of the PFPA reagent mixture.

-

If using a catalyst, it can be included in the solvent at this stage.

-

Tightly cap the vial immediately to prevent the entry of atmospheric moisture.

-

-

Incubation: Place the vial in a heating block or oven set to the desired temperature for the specified time. (See Table 1 for starting points).

-

Evaporation: After incubation, cool the vial to room temperature. Evaporate the solvent and excess reagent under a gentle stream of nitrogen. This step is crucial as the acidic PFPA byproduct can damage the GC column.[4][5]

-

Reconstitution: Reconstitute the dry derivative residue in a GC-compatible solvent (e.g., Toluene, Hexane, Ethyl Acetate) to the desired final volume for injection.

-

Analysis: Inject an aliquot of the reconstituted sample into the GC-MS system.

Visualizing the Derivatization Workflow

The following diagram illustrates the key steps in the generalized acylation protocol.

Caption: General workflow for analyte derivatization using PFPA.

Recommended Starting Conditions and Optimization Strategy

There is no single universal condition for all analytes. The optimal time and temperature depend heavily on the analyte's structure and stability. Table 1 provides empirically derived starting points for various compound classes.

Table 1: Recommended Starting Incubation Conditions for PFPA Derivatization

| Analyte Class | Typical Temperature Range (°C) | Typical Time Range (min) | Key Considerations & References |

| Biogenic Amines & Polyamines | 60 - 75 °C | 30 - 60 min | A common condition is 65 °C for 30 minutes. Some analytes may require slightly longer times for complete reaction.[12][14] |

| Amino Acids (Two-Step) | 60 - 70 °C | 30 - 45 min | This is for the second acylation step after initial esterification of the carboxyl group. 65 °C for 30 min is a well-documented condition.[13][15] |

| Drugs of Abuse (Opiates, etc.) | 50 - 75 °C | 15 - 30 min | A milder condition of 50 °C for 15 minutes is often sufficient for opiates and benzoylecgonine.[11] |

| Steroids & Hormones | 60 - 80 °C | 30 - 60 min | Sterically hindered hydroxyl groups on steroid backbones may require more forcing conditions to achieve complete derivatization. |

| Phenols & Alcohols | 50 - 70 °C | 15 - 30 min | Generally react readily under mild conditions.[5][11] |

Systematic Optimization Protocol

For a novel analyte, a systematic approach is required to validate the optimal conditions.

-

Select a Mid-Point: Choose a starting condition from Table 1 (e.g., 65 °C for 30 minutes).

-

Vary Temperature: Keep the time constant (e.g., 30 min) and test a range of temperatures (e.g., 55 °C, 65 °C, 75 °C). Analyze the peak area of the fully derivatized product. Plot peak area vs. temperature to find the point of maximum yield.

-

Vary Time: Using the optimal temperature found in step 2, vary the incubation time (e.g., 15 min, 30 min, 45 min, 60 min). Plot peak area vs. time to find the shortest duration that achieves a stable, maximum yield.

-

Verify Completeness: The optimal condition should show a single, sharp peak for the analyte with no evidence of the underivatized form or partially derivatized intermediates.

Visualizing the Optimization Logic

This diagram outlines the decision-making process for finding the optimal incubation parameters.

Caption: A systematic approach to optimizing derivatization parameters.

Trustworthiness: Self-Validating Systems and Safety

A robust protocol is a self-validating one. Incorporate these elements into your workflow to ensure data integrity.

-

Quality Control (QC) Samples: Regularly analyze a QC sample with a known analyte concentration to monitor the efficiency and reproducibility of the derivatization.

-

Internal Standards: Use a stable isotope-labeled version of the analyte or a structurally similar compound as an internal standard. It should be added before derivatization to account for variations in reaction efficiency and sample workup.[15]

-

Reagent Blanks: Process a blank sample (containing only solvent) through the entire derivatization and analysis procedure to check for contamination from reagents, solvents, or glassware.[11]

Safety Considerations: Pentafluoropropionic Anhydride (PFPA) is corrosive, moisture-sensitive, and has a strong odor.[12] All work must be performed in a well-ventilated fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[12]

References

-

Tsikas, D., Beckmann, B., Baskal, S., & Brunner, G. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. Molecules, 28(2), 833. [Link]

-

Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from Waters. [Link]

-

The Analytical Advantage. (n.d.). Using PFPA as a Derivatization Agent. Retrieved from The Analytical Advantage. [Link]

-

Zhang, Y., et al. (2023). Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. Molecules, 28(24), 8045. [Link]

-

Regis Technologies. (n.d.). GC Derivatization. Retrieved from Regis Technologies. [Link]

-

Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. [Link]

-

Allery Chemistry. (2016, October 31). Acylation (Acid Anhydride Reactions) [Video]. YouTube. [Link]

-

Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography (pp. 519-563). Elsevier. [Link]

-

Evans, M. (2019, July 29). 08.06 Acylation by Anhydrides and Esters [Video]. YouTube. [Link]

-

Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis. Molecules, 26(6), 1726. [Link]

-

Kalinina, D., et al. (2021). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Molecules, 26(21), 6496. [Link]

-

Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. PubMed. [Link]

-

Save My Exams. (n.d.). Acylation Mechanism. Retrieved from Save My Exams. [Link]

-

Kushnir, M. M., & Rockwood, A. L. (2014). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. Journal of Analytical & Bioanalytical Techniques, 5(5). [Link]

-

Amini, A., et al. (2020). Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy. BMC Endocrine Disorders, 20(1), 12. [Link]

-

Kalinina, D., et al. (2021). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. ResearchGate. [Link]

-

Al-Saeed, S. (n.d.). Derivatization in GC. SlideShare. [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from Organic Chemistry Portal. [Link]

-

Tsikas, D., et al. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. PubMed. [Link]

-

Leslie, J. M. (2020, September 30). Acylation using an anhydride [Video]. YouTube. [Link]

-

Skarping, G., et al. (1995). Determination of amines as pentafluoropropionic anhydride derivatives in biological samples using liquid chromatography and tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 667(2), 241-251. [Link]

-

Shimadzu. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved from Shimadzu. [Link]

Sources

- 1. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]

- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 3. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. gcms.cz [gcms.cz]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. savemyexams.com [savemyexams.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Using n-Butyl pentafluoropropionate for fatty acid analysis in GC

Application Note: High-Sensitivity Analysis of Functionalized Fatty Acids via n-Butyl Ester / Pentafluoropropionate (PFP) Derivatization

Abstract & Scope

This application note details the protocol for the trace-level analysis of functionalized fatty acids—specifically hydroxy fatty acids (HFAs) and related oxylipins—using Gas Chromatography-Mass Spectrometry (GC-MS). While standard fatty acids are commonly analyzed as methyl esters (FAMEs), functionalized lipids require dual derivatization to ensure volatility and maximize detection sensitivity.

The method described utilizes a two-step reaction:

-

Esterification of the carboxylic acid moiety with n-butanol to form n-butyl esters.

-

Acylation of hydroxyl groups with pentafluoropropionic anhydride (PFPA) to form pentafluoropropionate (PFP) esters.

Key Advantages:

-

Enhanced Sensitivity: The introduction of electronegative fluorine atoms (PFP group) increases electron capture cross-section, enabling femtomole-level detection limits in Negative Chemical Ionization (NCI) mode.

-

Structural Elucidation: The n-butyl ester moiety provides a distinct mass shift (+56 Da vs. methyl) and specific fragmentation patterns (e.g., McLafferty rearrangement) that aid in isomer differentiation.

-

Chromatographic Resolution: The bulkier butyl group improves the separation of volatile short-chain fatty acids and prevents peak tailing common with free acids.

Chemical Principle & Reaction Mechanism

The derivatization targets two distinct functional groups on the analyte molecule. This sequential approach prevents steric hindrance and ensures complete derivatization.

Reaction 1: Acid-Catalyzed Butylation The carboxyl group (-COOH) reacts with n-butanol under acidic conditions (HCl) to form the n-butyl ester. This step renders the molecule less polar and more volatile.

Reaction 2: Pentafluoropropionylation The hydroxyl group (-OH) reacts with PFPA to form the O-pentafluoropropionyl ester. This step caps the polar hydroxyl hydrogen, preventing hydrogen bonding, and introduces the fluorinated tag for MS detection.